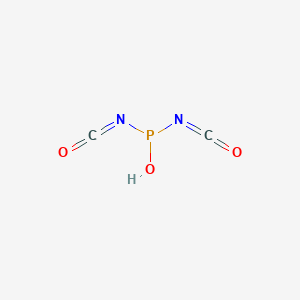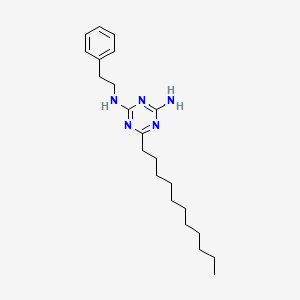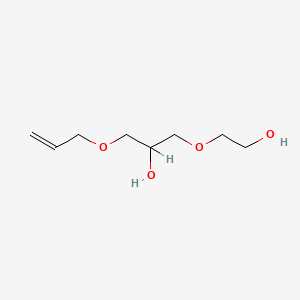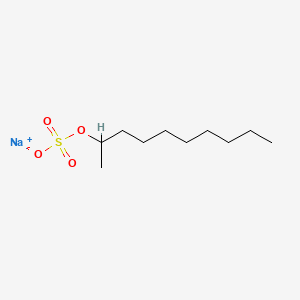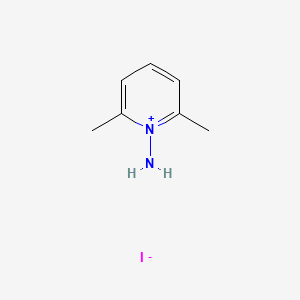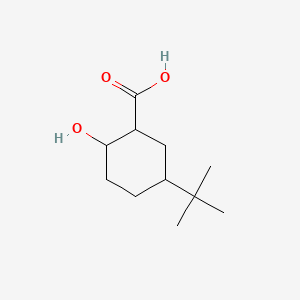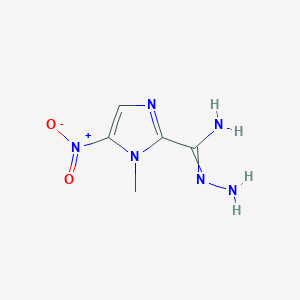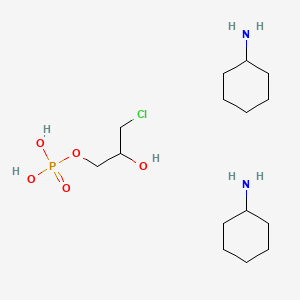
1,2,3-Trimethylcycloprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trimethylcyclopropene is an organic compound with the molecular formula C₆H₁₂ It is a derivative of cyclopropene, where three methyl groups are attached to the cyclopropene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Trimethylcyclopropene can be synthesized through several methods. One common approach involves the reaction of 1,2,3-trimethylcyclopropane with a strong base, such as potassium tert-butoxide, in the presence of a suitable solvent like tetrahydrofuran. This reaction leads to the dehydrohalogenation of 1,2,3-trimethylcyclopropane, forming 1,2,3-trimethylcyclopropene.
Industrial Production Methods: Industrial production of 1,2,3-trimethylcyclopropene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Trimethylcyclopropene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced cyclopropane derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents like halogens or alkyl halides, leading to the formation of substituted cyclopropene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in carbon tetrachloride, alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced cyclopropane derivatives.
Substitution: Substituted cyclopropene derivatives.
Scientific Research Applications
1,2,3-Trimethylcyclopropene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,3-trimethylcyclopropene involves its interaction with molecular targets and pathways. The compound’s strained three-membered ring structure makes it highly reactive, allowing it to participate in various chemical reactions. It can act as an electrophile or nucleophile, depending on the reaction conditions and reagents used. The specific molecular targets and pathways involved in its reactions depend on the nature of the reactants and the type of reaction being carried out.
Comparison with Similar Compounds
1,1,2-Trimethylcyclopropane: Another derivative of cyclopropane with different methyl group positions.
1,2,3-Trimethylcyclopropane: The saturated analog of 1,2,3-trimethylcyclopropene.
Cyclopropene: The parent compound without methyl substitutions.
Uniqueness: 1,2,3-Trimethylcyclopropene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups on the cyclopropene ring influences its reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
34785-53-0 |
|---|---|
Molecular Formula |
C6H10 |
Molecular Weight |
82.14 g/mol |
IUPAC Name |
1,2,3-trimethylcyclopropene |
InChI |
InChI=1S/C6H10/c1-4-5(2)6(4)3/h4H,1-3H3 |
InChI Key |
VZKUPNNWWYRKCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


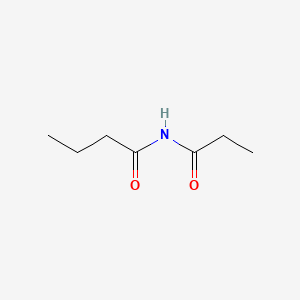
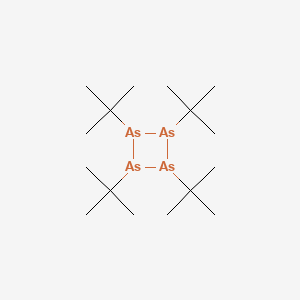
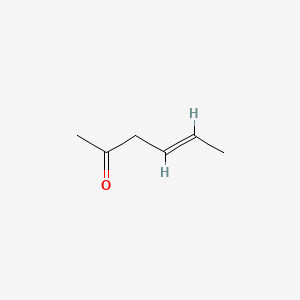

![gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14682581.png)
![2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol](/img/structure/B14682588.png)
